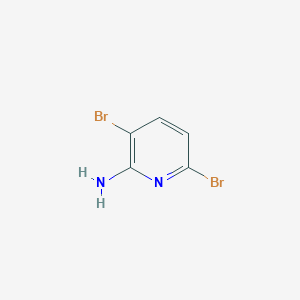

2-Amino-3,6-dibromopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3,6-dibromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZDECJPDYNENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361243 | |

| Record name | 2-AMINO-3,6-DIBROMOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503425-86-3 | |

| Record name | 2-AMINO-3,6-DIBROMOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Materials Science and Catalysis

Incorporation into Polymeric Materials

The bifunctional nature of dibromopyridine derivatives serves as a foundation for creating novel polymeric structures. The bromine atoms provide handles for polymerization reactions, typically through cross-coupling chemistry, enabling the integration of the pyridine (B92270) ring into a polymer backbone.

While direct polymerization of 2-Amino-3,6-dibromopyridine is a specialized area of research, the broader strategy of using dibromopyridine monomers is well-established for synthesizing functionalized polypyridines. For instance, synthetic routes to create planar polypyridines, which exhibit smaller optical band gaps desirable for electronic applications, have been developed using monomers derived from 2,5-dibromopyridine-3,6-dicarboxylic acid. acs.org This general approach highlights the utility of dibrominated pyridine cores as fundamental units for step-growth polymerization.

The process often involves preparing A and B type monomers from a common intermediate, which are then condensed to form the polymer. acs.org This methodology allows for precise control over the final polymer structure. By analogy, the amino group on this compound could be protected or modified, and the two bromine atoms could then be used in polymerization reactions, such as Suzuki or Stille couplings, to form a polypyridine chain. The amino group could subsequently be deprotected to provide a pendant functional group for further modification, such as sulfonation, leading to polymers with tailored properties like improved solubility or ion-conductivity.

The versatility of this approach is demonstrated by the synthesis of various functional polypyridine ligands, including bipyridines and terpyridines, through the cross-coupling of functional bromopyridines. researchgate.net This underscores the potential for creating a wide array of functional materials from brominated pyridine precursors.

Development of Organic Electronic Materials

Halogenated pyridine derivatives are increasingly investigated for their role in advanced materials, including those with specific electronic and optical properties. smolecule.comsmolecule.com The compound this compound and its isomers are recognized as valuable intermediates in the synthesis of specialty chemicals for advanced materials. leapchem.com The bromine atoms and the amino group provide multiple sites for functionalization, allowing for the fine-tuning of electronic properties. leapchem.com

The incorporation of such pyridine units can influence the electronic characteristics of materials, making them suitable for applications in organic electronics. For example, the synthesis of planar polypyridines from dibromopyridine precursors has been shown to effectively shorten the material's band gap, a crucial property for semiconductors and light-emitting materials. acs.org The inherent electron-deficient nature of the pyridine ring, combined with the electron-donating amino group and the heavy bromine atoms, can be exploited to design materials with specific charge-transport properties.

Table 1: Research Findings on Related Dibromopyridines in Materials Science

| Compound Family | Application Area | Key Research Finding | Reference |

| Dibromopyridine Derivatives | Functionalized Polymers | Serve as key monomers in step-growth polymerizations to create planar polypyridines with shortened optical band gaps (1.5-2.0 eV). | acs.org |

| Aminodibromopyridine Analogs | Organic Electronic Materials | Utilized as building blocks for advanced materials due to multiple functionalization sites that allow for tuning of electronic properties. | leapchem.com |

| Bromo-substituted Pyridines | Polypyridine Ligands | Used in copper-mediated and palladium-catalyzed cross-coupling reactions to synthesize a range of functional bipyridine and terpyridine ligands for materials science. | researchgate.net |

Precursors for Ligand Design in Catalysis

The pyridine scaffold is a cornerstone in the design of ligands for catalysis due to its strong coordination to metal centers. 2,6-Disubstituted pyridines, such as 2,6-dibromopyridine (B144722), are particularly important precursors for creating pincer-type and pyridine-bridged ligands. researchgate.netresearchgate.netchemicalbook.com

The synthesis of unsymmetrical 2,6-disubstituted pyridine-bridged compounds is a significant area of research, though it can be challenging. researchgate.net A key strategy involves the selective, stepwise functionalization of 2,6-dibromopyridine. researchgate.netresearchgate.net For example, a copper-catalyzed C-N cross-coupling reaction can be used to selectively substitute one bromine atom with an amine, yielding a 6-substituted 2-bromopyridine (B144113) compound. researchgate.net This monosubstituted intermediate is a versatile building block that can undergo a second, different substitution at the remaining bromine atom, leading to unsymmetrical pyridine-bridged ligands. researchgate.net These ligands, which may incorporate moieties like amino acids or imidazoles, are used to create sophisticated catalysts. researchgate.netresearchgate.net

Dibromopyridines are extensively used to synthesize ligands for transition metal catalysis, especially for palladium-catalyzed reactions. researchgate.netchemicalbook.comresearchgate.net The selective mono-arylation of 2,6-dibromopyridine can be achieved using palladium catalysts with N-heterocyclic carbene (NHC) ligands, providing a direct route to valuable ligand precursors. chemicalbook.com

Alternatively, 2,6-dibromopyridine can be reacted with amines to selectively produce 6-bromopyridine-2-amines. researchgate.net These intermediates are then used as substrates in subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Heck reactions, to introduce a variety of functional groups. researchgate.net This modular approach allows for the creation of a diverse library of 2-aminopyridine-based ligands. These ligands are crucial in forming stable, active complexes with transition metals like palladium, which are widely used in the synthesis of pharmaceuticals and complex organic molecules. researchgate.netresearchgate.netresearchgate.net The resulting palladium complexes often exhibit excellent catalytic activity for a range of C-C bond-forming reactions. researchgate.net

Table 2: Catalytic Applications of 2,6-Dibromopyridine Derivatives

| Precursor | Reaction Type | Catalyst/Reagent | Product Type | Application | Reference |

| 2,6-Dibromopyridine | Selective C-N Coupling | Copper(I) Iodide / N,N-dimethylethylenediamine | 6-Substituted 2-Bromopyridines | Precursors for unsymmetrical pyridine-bridged ligands and catalysts. | researchgate.net |

| 2,6-Dibromopyridine | Selective Mono-arylation | Palladium / NHC Ligand | 6-Aryl-2-bromopyridines | Building blocks for advanced ligands. | chemicalbook.com |

| 6-Bromopyridine-2-amines | Suzuki, Negishi, Heck Coupling | Palladium Complexes | 6-Aryl/Alkyl/Alkenyl-2-aminopyridines | Functionalized ligands for transition metal catalysis. | researchgate.net |

| 2,6-Dibromopyridine | Stille Coupling | Pd(PPh₃)₄ | 6-Bromo-2,2'-bipyridine | Intermediate for polytopic ligands used in coordination chemistry. | cdnsciencepub.com |

While the primary catalytic role of this compound is as a precursor for metal-coordinating ligands, related compounds have found use in organocatalytic systems. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. semanticscholar.org For instance, 2,6-dibromopyridine has been employed as an additive in conjunction with Lewis acids like aluminum chloride (AlCl₃) to perform Friedel-Crafts-type acylation of alkenes. researchgate.net In this system, the pyridine derivative acts as a base to modulate the reactivity of the Lewis acid, enabling the reaction to proceed efficiently. researchgate.net

Furthermore, aminopyridine structures are themselves scaffolds for developing organocatalysts. The amino group can act as a hydrogen-bond donor or a basic site, while the pyridine ring influences the steric and electronic environment. While specific studies detailing the direct use of this compound as an organocatalyst are limited, its structural motifs are present in molecules designed for organocatalytic transformations, such as asymmetric Michael additions or alkylations. semanticscholar.org The potential exists to develop chiral derivatives of this compound for applications in asymmetric organocatalysis.

The Role of this compound in Scientific Advancement

The halogenated pyridine derivative, this compound, is a compound of significant interest in various fields of chemical synthesis. Its structure, featuring a pyridine ring with bromine atoms at the 3 and 6 positions and an amino group at the 2-position, provides multiple reactive sites. This unique arrangement allows for a wide range of chemical modifications, making it a valuable building block in the development of specialized materials and active agrochemical ingredients. The strategic placement of the bromine and amino groups influences the electronic properties and reactivity of the molecule, enabling its use in complex synthetic pathways.

Applications in Agrochemical Research

In the field of agrochemical research, brominated pyridine (B92270) scaffolds are recognized as important components in the design of modern herbicides and fungicides. vulcanchem.com While direct research on the agrochemical applications of 2-Amino-3,6-dibromopyridine is specific, the utility of its structural isomers and precursors provides strong evidence of its potential. The precursor 2,6-dibromopyridine (B144722) is noted as a building block in the synthesis of pesticides and herbicides. chemimpex.comchemblink.comsolubilityofthings.com

The strategic placement of halogen and amino groups on the pyridine ring is a known approach for developing crop protection agents with high efficacy and target specificity. For example, the related isomer, 3-Amino-2,6-dibromopyridine (B189410), is utilized in the formulation of herbicides and fungicides. vulcanchem.com Its structure allows for the creation of derivatives that can interfere with specific biochemical pathways in weeds or fungi while showing minimal toxicity to non-target organisms. vulcanchem.com This selectivity is a key goal in the development of sustainable agricultural chemicals. vulcanchem.com

Recent studies underscore the importance of brominated pyridine cores in new herbicidal compounds. A 2024 study detailed novel herbicidal leads based on a 2,3-dihydro chemblink.comCurrent time information in Bangalore, IN.thiazolo[4,5-b]pyridine scaffold, where brominated analogues showed significantly increased lipophilicity, a property that can influence uptake and efficacy. beilstein-journals.org These compounds were found to be potent inhibitors of acyl-ACP thioesterase, demonstrating strong herbicidal activity against commercially important weeds. beilstein-journals.org This highlights the continued relevance of incorporating bromine into pyridine-based scaffolds to generate effective agrochemicals. The pyridine ring itself is a core structure in numerous important agrochemicals. wikipedia.org

Table 2: Related Brominated Pyridines in Agrochemical Research

| Compound | Application Area | Research Finding | Reference(s) |

| 3-Amino-2,6-dibromopyridine | Herbicides, Fungicides | Used to formulate crop protection agents with optimized target specificity. | vulcanchem.com |

| 2,6-Dibromopyridine | Pesticides, Herbicides | Serves as a precursor in the development of various agrochemical products. | chemimpex.comchemblink.com |

| Brominated chemblink.comCurrent time information in Bangalore, IN.thiazolo[4,5-b]pyridines | Herbicides | Brominated analogues showed increased lipophilicity and acted as potent acyl-ACP thioesterase inhibitors. | beilstein-journals.org |

Overview of Dibrominated Aminopyridines in Advanced Organic Synthesis

Direct Halogenation Strategies

Direct bromination of 2-aminopyridine is a primary route for introducing bromine atoms onto the pyridine ring. However, the activating nature of the amino group directs electrophilic substitution to multiple positions, often leading to a mixture of products.

High-temperature, gas-phase bromination of 2-aminopyridine is a potent method that results in a complex mixture of brominated compounds. researchgate.net When 2-aminopyridine and bromine vapor are passed over a pumice catalyst at approximately 500°C, a vigorous reaction occurs, yielding a diverse array of products. researchgate.netresearchgate.net Investigation of the reaction products reveals the formation of three isomeric monobromo-compounds, three dibromo-compounds, and one tribromo-compound. researchgate.net Among the dibrominated isomers isolated from this process is the target compound, this compound. researchgate.netresearchgate.net This method contrasts sharply with room-temperature bromination, which typically yields a much simpler product mixture. researchgate.net

The variety of compounds produced underscores the high-energy nature of the reaction, which facilitates substitution at nearly all available positions on the pyridine ring.

Table 1: Isomeric Products Identified from Gas-Phase Bromination of 2-Aminopyridine researchgate.net

| Substitution | Compound Name |

| Monobromo | 2-Amino-3-bromopyridine |

| 2-Amino-5-bromopyridine | |

| 2-Amino-6-bromopyridine (B113427) | |

| Dibromo | 2-Amino-3,5-dibromopyridine |

| This compound | |

| 2-Amino-5,6-dibromopyridine | |

| Tribromo | 2-Amino-3,5,6-tribromopyridine |

A significant challenge in the synthesis of brominated 2-aminopyridines via direct halogenation is controlling the position of substitution, or regioselectivity. The bromination of 2-aminopyridine frequently leads to the formation of multiple isomers, with 2-amino-3,5-dibromopyridine often emerging as a major and persistent by-product. orgsyn.orgheteroletters.org Even when the intended product is a monobrominated species like 2-amino-5-bromopyridine, over-bromination can occur, yielding the dibromo impurity. heteroletters.org

The separation of these closely related isomers presents a considerable purification challenge. For instance, in the synthesis of 2-amino-5-bromopyridine, the co-produced 2-amino-3,5-dibromopyridine must be removed, often by washing with specific solvents like hot petroleum ether. orgsyn.org The formation of this particular by-product is a common issue reported across various bromination methods, highlighting a fundamental reactivity pattern of the 2-aminopyridine substrate. researchgate.netheteroletters.org This by-product is also a known impurity that can be conveniently removed to obtain pure 2-amino-5-bromopyridine. heteroletters.org

To address the challenges of regioselectivity, significant research has focused on optimizing reaction conditions. The choice of brominating agent and solvent plays a crucial role in determining the product distribution. heteroletters.org Studies have compared various reagent systems to maximize the yield of a single desired isomer while minimizing the formation of by-products like 2-amino-3,5-dibromopyridine. heteroletters.org

For instance, in the monobromination of 2-aminopyridine, using N-bromosuccinimide (NBS) as the brominating agent in acetonitrile (B52724) has been identified as a highly effective condition. heteroletters.org This combination has been shown to produce 2-amino-5-bromopyridine in high yields (90%) with significantly reduced formation of the dibromo by-product compared to other systems, such as using bromine in acetic acid or other solvents. heteroletters.org The use of NBS in acetonitrile allows for a more regioselective reaction. thieme-connect.com

Table 2: Effect of Brominating Agent and Solvent on the Bromination of 2-Aminopyridine heteroletters.org

| Brominating Agent | Solvent | Yield of 2-amino-5-bromopyridine | Yield of 2-amino-3,5-dibromopyridine |

| Bromine | Acetic Acid | 81% | 16% |

| NBS | Acetonitrile | 90% | 9% |

| Bromine | Ethanol | 54% | 40% |

| NBS | DMF | 45% | 23% |

Approaches from Precursor Aminopyridines

An alternative to direct bromination of 2-aminopyridine involves the synthesis and subsequent functionalization of related pyridine derivatives.

This strategy involves starting with a pyridine ring that already possesses some of the desired substituents and then introducing the remaining groups. For example, a common approach is the amination of a pre-brominated pyridine. Copper-catalyzed amination reactions can be used to introduce an amino group onto various bromopyridines. researchgate.net This is particularly useful for synthesizing aminopyridines from precursors like 2,6-dibromopyridine. researchgate.net

Another pathway involves the Hofmann degradation of a bromopyridine carboxamide. For instance, 2-amino-6-bromopyridine can be prepared from 6-bromo-2-pyridinecarboxamide. google.com This method avoids the direct bromination of 2-aminopyridine and its associated regioselectivity issues by building the aminopyridine from a different precursor. The reactivity of bromine atoms in various polybrominated pyridines towards nucleophiles like ammonia (B1221849) has also been studied, providing a basis for synthesizing brominated aminopyridines from bromopyridine precursors. researchgate.net

Multi-Step Synthesis Pathways

Complex pyridine derivatives are often assembled through multi-step synthetic sequences that allow for precise control over the placement of functional groups. For example, 2,6-dibromopyridine can serve as a versatile starting material for multi-step syntheses that involve a variety of chemical transformations, such as regioselective nucleophilic additions and Suzuki couplings, to build more complex target molecules. nih.gov

A well-documented multi-step process in this chemical family is the synthesis of 2,5-dibromopyridine (B19318) from 2-aminopyridine. This conversion is typically achieved in two main steps: first, the regioselective bromination of 2-aminopyridine to produce 2-amino-5-bromopyridine, and second, a Sandmeyer reaction to convert the amino group of the intermediate into a second bromine atom, yielding the final 2,5-dibromopyridine product. heteroletters.orggoogle.com This general logic of sequential, controlled reactions can be applied to devise pathways for more complex isomers like this compound, potentially starting from precursors such as 2,6-dibromopyridine followed by regioselective nitration and reduction steps.

Strategies Involving Amination and Subsequent Halogenation Sequences

A primary route to synthesize halogenated aminopyridines involves the direct halogenation of an aminopyridine precursor. The amino group actively directs incoming electrophiles, though controlling the regioselectivity of the halogenation can present a challenge.

One common strategy begins with 2-aminopyridine. orgsyn.orgchemicalbook.com Bromination of 2-aminopyridine can lead to a mixture of products, including the desired di-substituted and various mono-substituted isomers. For instance, the bromination of 2-aminopyridine with bromine in acetic acid can yield 2-amino-5-bromopyridine, which can be contaminated with 2-amino-3,5-dibromopyridine. orgsyn.org Controlling the reaction conditions, such as temperature and the amount of brominating agent, is crucial to favor the formation of a specific isomer. orgsyn.orgijssst.info

A detailed study outlines the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetone. ijssst.info This method reports the formation of 2-amino-5-bromopyridine as the main product, but also identifies 2-amino-3,5-dibromopyridine as a significant byproduct, arising from over-bromination. ijssst.info By carefully controlling the stoichiometry of NBS and the reaction temperature, the yield of the desired monobrominated product can be maximized while minimizing the formation of the dibrominated species. ijssst.info

Further halogenation of a mono-halogenated aminopyridine is a subsequent step to achieve di-substitution. For example, 2-amino-5-bromopyridine can be subjected to iodination to produce 2-amino-5-bromo-3-iodopyridine. google.comijssst.info A reported method for this transformation involves the use of potassium iodate (B108269) (KIO3) and potassium iodide (KI) in the presence of sulfuric acid. ijssst.info

The table below summarizes findings from a study on the synthesis of 2-amino-5-bromo-3-iodopyridine, highlighting the optimization of the bromination and iodination steps.

Table 1: Synthesis of 2-Amino-5-bromo-3-iodopyridine

| Step | Reagents and Conditions | Product | Yield | Purity |

|---|---|---|---|---|

| Bromination | 2-aminopyridine, NBS, acetone, 10 °C | 2-amino-5-bromopyridine | 95.0% | 97.0% |

| Iodination | 2-amino-5-bromopyridine, KI, KIO₃, H₂SO₄, 100 °C | 2-amino-5-bromo-3-iodopyridine | 73.7% | Not specified |

Data sourced from a study on the synthesis of 2-amino-5-bromo-3-iodopyridine. ijssst.info

Utilization of 2,6-Dibromopyridine as a Precursor in Selective C-N Bond Formation

An alternative and highly effective strategy for synthesizing specific isomers of aminodibromopyridines involves starting with a di-halogenated pyridine, such as 2,6-dibromopyridine, and then selectively introducing an amino group. This approach offers a high degree of control over the final product's structure.

The synthesis of 2,6-dibromopyridine itself can be achieved from 2,6-dichloropyridine (B45657) through a halogen exchange reaction. google.comchemicalbook.com For example, reacting 2,6-dichloropyridine with sodium bromide in the presence of hydrobromic acid can yield 2,6-dibromopyridine with good purity. google.com

Once 2,6-dibromopyridine is obtained, selective amination at one of the C-Br positions is the key step. Copper-catalyzed C-N cross-coupling reactions have proven to be particularly effective for this transformation. researchgate.netresearchgate.net These methods allow for the mono-amination of 2,6-dibromopyridine, leaving the second bromine atom intact for potential further functionalization. researchgate.netgoogle.com

A study by Wang et al. developed a protocol for the selective copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine and various amines. researchgate.net The selectivity of the reaction, favoring mono-substitution over di-substitution, was found to be highly dependent on the choice of ligand. researchgate.net Using 1,2-ethanediamine derivatives as ligands in a CuI-catalyzed system in DMSO showed high selectivity for the production of 6-substituted-2-bromopyridine compounds. researchgate.netresearchgate.net

This selective amination provides a direct route to compounds like 2-amino-6-bromopyridine and its N-substituted derivatives. To arrive at this compound, a subsequent bromination of the 2-amino-6-bromopyridine intermediate would be necessary, where the existing amino and bromo substituents would direct the incoming bromine to the 3-position.

The table below presents results from the copper-catalyzed N-arylation of 2,6-dibromopyridine with various nitrogen heterocycles, demonstrating the feasibility of selective mono-amination.

Table 2: Copper-Catalyzed Selective Amination of 2,6-Dibromopyridine

| Amine | Product | Isolated Yield (%) |

|---|---|---|

| Benzimidazole | 2-Bromo-6-(1H-benzimidazol-1-yl)pyridine | 81 |

| Imidazole (B134444) | 2-Bromo-6-(1H-imidazol-1-yl)pyridine | 72 |

| Pyrrole | 2-Bromo-6-(1H-pyrrol-1-yl)pyridine | 76 |

| Pyrazole | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | 60 |

Reagents and conditions: 2,6-dibromopyridine, amine, CuI (20 mol-%), N,N'-dimethylethylenediamine (40 mol-%), K₂CO₃, DMSO, 90 °C, 24 h. Data sourced from Wang et al. (2014). researchgate.net

Nucleophilic Substitution Reactions on the Pyridine Ring

The presence of bromine atoms on the pyridine ring of this compound makes it susceptible to nucleophilic substitution reactions. These reactions allow for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives.

Directed Functionalization at Bromine Centers

The bromine atoms at positions 3 and 6 of this compound can be selectively replaced by various nucleophiles. The amino group at position 2 influences the reactivity of the adjacent bromine at C3, while the bromine at C6 is also a site for substitution. For instance, in related dihalopyridines, nucleophilic substitution can be directed to a specific halogenated position. In the case of 2,6-dibromopyridine, mono-substitution with sodium methanethiolate (B1210775) can be achieved to yield the corresponding thioether. tandfonline.com Similarly, the reaction of 2,5-dibromopyridine with sodium ethoxide leads to the formation of 2-ethoxy-5-bromopyridine. tandfonline.com

The introduction of different nucleophiles, such as amines and phenols, can lead to a variety of substituted pyridine derivatives. These reactions are often facilitated by the use of a base and can be influenced by reaction conditions such as temperature and solvent.

Selective Hydrolysis and Related Transformations (e.g., to Hydroxypyridine Derivatives from 2-Amino-3,5-dibromopyridine)

While direct selective hydrolysis data for this compound is not extensively detailed in the provided search results, analogous transformations in similar compounds highlight the potential for such reactions. For example, 2-amino-3,5-dibromopyridine can undergo selective hydrolysis to produce 2-amino-3-hydroxy-5-bromopyridine. google.comprepchem.com This transformation is typically carried out in the presence of a strong base like potassium hydroxide (B78521) and can be facilitated by a copper catalyst. google.comprepchem.com The reaction conditions, such as temperature and the choice of solvent, are crucial for achieving selectivity and good yields. google.com

These examples with the closely related 2-amino-3,5-dibromopyridine isomer suggest that this compound could potentially be converted to its corresponding hydroxypyridine derivatives under similar conditions. The precise conditions would likely require optimization to favor substitution at either the C3 or C6 position.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations.

Carbon-Carbon Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira) for Arylation and Alkenylation

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting organoboron compounds with organic halides in the presence of a palladium catalyst. While specific examples for this compound were not found, the successful application of this reaction to other dibromopyridines, such as 2,6-dibromopyridine and 3,5-dibromo-2,4,6-trimethylpyridine, demonstrates its feasibility. beilstein-journals.orgbohrium.comresearchgate.netacs.org These reactions typically employ a palladium catalyst, a base, and a suitable solvent system to afford diarylated or monoarylated pyridine derivatives in good yields. beilstein-journals.orgchemicalbook.com The reaction conditions can be tuned to control the degree of substitution.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. scirp.orgwalisongo.ac.id This methodology has been successfully applied to 2-amino-3-bromopyridines, yielding 2-amino-3-alkynylpyridines in moderate to excellent yields. scirp.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. scirp.orgwalisongo.ac.id Given the reactivity of the bromo-substituents, this compound is expected to undergo Sonogashira coupling to produce both mono- and di-alkynylated products. The twofold Sonogashira coupling of 2,6-dibromopyridine has been accomplished to yield the corresponding dialkynylated products in moderate yields. acs.orgnih.gov

Alkenylation: Palladium-catalyzed alkenylation reactions, such as the Heck reaction, can also be employed to introduce alkenyl groups onto the pyridine ring. These reactions involve the coupling of an alkene with an organic halide. While direct examples with this compound are not explicitly detailed, the Heck reaction is a well-established method for the functionalization of halopyridines. fluorine1.ru

Table 1: Examples of Transition Metal-Catalyzed Coupling Reactions on Bromopyridine Scaffolds

| Coupling Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki | 3,5-dibromo-2,4,6-trimethylpyridine | Phenylboronic acid, Pd(OAc)₂, K₃PO₄, Toluene/H₂O | 3,5-diphenyl-2,4,6-trimethylpyridine | High | beilstein-journals.org |

| Sonogashira | 2-Amino-3-bromopyridine | Terminal alkynes, Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF | 2-Amino-3-alkynylpyridines | 72-96 | scirp.org |

| Sonogashira | 2,6-dibromopyridine | Terminal alkynes, Pd(CH₃CN)₂Cl₂, cataCXium A, Cs₂CO₃, 2-MeTHF | 2,6-dialkynylpyridines | Moderate | acs.orgnih.gov |

Carbon-Heteroatom (C-N, C-O, C-S) Bond Formation

Carbon-Nitrogen (C-N) Bond Formation: The formation of C-N bonds via transition metal-catalyzed amination reactions is a crucial transformation in organic synthesis. Copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations are commonly employed. For instance, copper-catalyzed C-N bond formation has been successfully applied to 2,5-dihalopyridines, achieving selective amination at the C-5 position. rsc.orgrsc.org In the case of 2,6-dibromopyridine, selective mono-amination can be achieved with various amines using a copper catalyst. researchgate.netresearchgate.net Palladium-catalyzed methods have also been extensively used for the synthesis of aminopyridines. acs.org These reactions offer a versatile route to a wide array of N-substituted derivatives of this compound.

Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Bond Formation: While specific examples for the C-O and C-S bond formation with this compound are not prevalent in the provided search results, the reactivity of the bromine atoms suggests that such transformations are feasible. Nucleophilic substitution reactions with alkoxides and thiolates on other halopyridines have been reported. For example, 2,6-dibromopyridine reacts with sodium methanethiolate to give the mono-substituted product. tandfonline.com This indicates that similar reactions with this compound could lead to the corresponding alkoxy and alkylthio derivatives.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful technique for the functionalization of aryl halides, converting them into organometallic reagents that can react with various electrophiles. This method is applicable to bromopyridines, including those with acidic protons, through the formation of a magnesium intermediate. nih.gov The use of a combination of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), and an organolithium reagent, like n-butyllithium (n-BuLi), allows for selective bromine-metal exchange even in the presence of an amino group. nih.gov This approach has been used for the selective functionalization of bromopyridines under non-cryogenic conditions. nih.gov

For 2,5-dibromopyridine, halogen-metal exchange reactions have been shown to occur preferentially at the C-5 position. wuxibiology.com In the case of 2,6-dibromopyridine, lithiation with butyllithium (B86547) has been studied and applied in synthesis. chemicalbook.com This suggests that this compound can be selectively functionalized at either the C3 or C6 position via metal-halogen exchange, followed by quenching with an appropriate electrophile, providing access to a wide range of derivatives. The regioselectivity of the exchange would likely be influenced by the directing effect of the amino group and the specific reaction conditions employed.

Cyclization Reactions to Form Fused Heterocycles

The molecular architecture of this compound, featuring a nucleophilic amino group adjacent to a replaceable bromine atom at the 3-position and another bromine at the 6-position, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve the participation of the endocyclic nitrogen and the exocyclic amino group to build a new ring fused to the pyridine core. Strategies can range from direct condensation with bifunctional reagents to multi-step sequences involving initial derivatization followed by intramolecular cyclization.

One direct approach to a fused system involves the reaction of a closely related isomer, 2-amino-3,5-dibromopyridine, with dibromomethane (B42720). In a solvent-free process, heating a mixture of 2-amino-3,5-dibromopyridine and an excess of dibromomethane results in the formation of a novel, complex fused heterocyclic structure, 1,3,9,11-Tetrabromo-6H-dipyridino[1,2-a:2',1'-d] Current time information in Bangalore, IN.tci-thaijo.orgrsc.orgtriazin-5-ium bromide. mdpi.com This reaction proceeds by the condensation of two molecules of the aminopyridine with one molecule of dibromomethane, forming a central triazine ring fused between the two pyridine units. mdpi.com The electron-withdrawing nature of the bromo-substituents necessitates elevated temperatures to facilitate the reaction. mdpi.com

| Starting Material | Reagent | Conditions | Fused Heterocyclic Product | Reference |

|---|---|---|---|---|

| 2-Amino-3,5-dibromopyridine | Dibromomethane | 97 °C, 4 h, solvent-free | 1,3,9,11-Tetrabromo-6H-dipyridino[1,2-a:2',1'-d] Current time information in Bangalore, IN.tci-thaijo.orgrsc.orgtriazin-5-ium bromide | mdpi.com |

A more common and versatile strategy for forming fused heterocycles from 2-aminopyridine derivatives is the synthesis of imidazo[1,2-a]pyridines. This scaffold is a core component in numerous pharmaceutically active compounds. tci-thaijo.orgrsc.orgsci-hub.se The general synthesis involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-bromoketone, in a process often referred to as the Chichibabin reaction. bohrium.com The mechanism begins with the N-alkylation of the pyridine ring nitrogen by the α-halocarbonyl, followed by an intramolecular condensation involving the 2-amino group, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine (B132010) ring system. sci-hub.se While specific examples starting directly from this compound are not prevalent in readily available literature, the methodology is broadly applicable to a wide range of substituted 2-aminopyridines. sci-hub.seorganic-chemistry.org For instance, the reaction of 2-amino-3,5-dichloropyridine (B145740) with 3-chloroacetylacetone is a known pathway to form a substituted imidazo[1,2-a]pyridine. bohrium.com

| Reactant A | Reactant B (Example) | General Product | Key Reaction Type | Reference |

|---|---|---|---|---|

| 2-Aminopyridine derivative (e.g., this compound) | α-Halocarbonyl compound (e.g., α-Bromoacetophenone) | Imidazo[1,2-a]pyridine | Condensation / Cyclization | tci-thaijo.orgsci-hub.seorganic-chemistry.org |

The synthesis of other fused systems, such as pyrido[2,3-b]pyrazines and Current time information in Bangalore, IN.sci-hub.senih.govtriazolo[4,3-a]pyridines, requires initial derivatization of the this compound starting material.

For the construction of the pyrido[2,3-b]pyrazine (B189457) system, a pyridine-2,3-diamine is the essential precursor. thieme-connect.de Therefore, a potential strategy would involve the selective reduction of the nitro group in a precursor like 2-amino-3-nitro-6-bromopyridine to generate the required 2,3-diamino-6-bromopyridine. This diamine can then undergo a cyclocondensation reaction with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, to form the pyrazine (B50134) ring, yielding a substituted pyrido[2,3-b]pyrazine. thieme-connect.degoogle.com

| Required Precursor | Derivatization from | Cyclization Reagent (Example) | Fused Heterocyclic Product | Reference |

|---|---|---|---|---|

| Pyridine-2,3-diamine | 2-Amino-3-nitropyridine derivative | 1,2-Dicarbonyl compound (e.g., Oxalic acid, Benzil) | Pyrido[2,3-b]pyrazine | thieme-connect.degoogle.com |

Similarly, the synthesis of Current time information in Bangalore, IN.sci-hub.senih.govtriazolo[4,3-a]pyridines typically starts from a 2-hydrazinopyridine (B147025) derivative. rsc.orgorganic-chemistry.orgnih.gov Starting from this compound, a Sandmeyer-type reaction could potentially be employed to convert the amino group into a hydrazine (B178648) moiety. Alternatively, direct nucleophilic substitution of a bromine atom in a di-bromopyridine can yield a hydrazinylpyridine. atlanchimpharma.com This 2-hydrazinopyridine intermediate can then be cyclized through various methods, such as reaction with orthoesters or oxidative cyclization with aldehydes, to construct the fused triazole ring. rsc.orggoogle.com

| Required Precursor | Derivatization from | Cyclization Reagent (Example) | Fused Heterocyclic Product | Reference |

|---|---|---|---|---|

| 2-Hydrazinopyridine | 2-Aminopyridine or 2-Halopyridine | Orthoester or Aldehyde | Current time information in Bangalore, IN.sci-hub.senih.govTriazolo[4,3-a]pyridine | rsc.orgorganic-chemistry.orgnih.gov |

Applications in Advanced Organic Synthesis

Construction of Novel Heterocyclic Systems

The 2-aminopyridine (B139424) scaffold is a cornerstone in the synthesis of fused bicyclic heteroaromatics, which are prevalent in numerous biologically active compounds. The presence of bromine atoms in 2-Amino-3,6-dibromopyridine further enhances its utility, providing synthetic handles for cyclization and cross-coupling reactions.

Synthesis of Fused Pyridine (B92270) Derivatives (e.g., Imidazo[1,2-a]pyridines, Pyrido[1,2-a]pyrimidines)

The inherent structure of 2-aminopyridine derivatives is ideal for the synthesis of fused heterocyclic systems such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. These scaffolds are of significant interest due to their wide range of pharmacological properties. nih.gov

The synthesis of Imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. While direct examples using this compound are not extensively documented, the synthesis of related structures from similar precursors illustrates the potential reaction pathways. For instance, 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine has been synthesized from 2-amino-3,5-dibromopyridine (B40352). leapchem.com This highlights a common strategy where the amino group of the pyridine ring attacks one of the carbons of a reagent, leading to cyclization and the formation of the imidazole (B134444) ring. The bromine atoms on the pyridine ring remain as functional handles for further diversification.

Similarly, palladium-catalyzed reactions are employed to construct complex fused systems. The synthesis of imidazo[1,2-a]pyridino-pyridines has been achieved using 2,6-dibromopyridine (B144722) through sequential cross-coupling reactions. This demonstrates the utility of di-brominated pyridines in building intricate molecular architectures. The bromine atoms can be selectively substituted through reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the controlled assembly of the final fused system.

The synthesis of Pyrido[1,2-a]pyrimidines and their isomers, such as pyrido[2,3-d]pyrimidines, also frequently starts from 2-aminopyridine derivatives. nih.gov These syntheses can be achieved through multi-component reactions or by cyclocondensation with appropriate reagents. For example, 2-amino-3-cyanopyridine (B104079) derivatives are common precursors for pyrido[2,3-d]pyrimidines. nih.govmdpi.com By analogy, this compound could be envisioned as a starting material for analogous structures, where the amino group participates in the formation of the pyrimidine (B1678525) ring, and the bromine atoms are retained for subsequent functionalization. The synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines from 3,5-dibromopyridine (B18299) further underscores the role of brominated pyridines in accessing complex fused pyrimidine systems. nih.gov

Table 1: Examples of Fused Heterocycle Synthesis from Brominated Pyridines This table presents examples from related brominated pyridine precursors to illustrate the synthetic potential for forming fused systems.

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Amino-3,5-dibromopyridine | 1,3-dichloroacetone, then HNO₃ | 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine | leapchem.com |

| 2,6-Dibromopyridine | 3-Bromoimidazo[1,2-a]pyridine derivative (via Stille coupling) | Imidazo[1,2-a]pyridino-pyridines | |

| 3,5-Dibromopyridine | Converted to 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile, then cyclized | Pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines | nih.gov |

| 2-Amino-3-cyanopyridines | Formamide | Pyrido[2,3-d]pyrimidines | mdpi.com |

Design and Synthesis of Azaheterocycles from 2-Aminopyridine Scaffolds

The term azaheterocycle refers to a heterocyclic compound containing at least one nitrogen atom. The 2-aminopyridine framework is a fundamental building block for a vast array of azaheterocycles beyond the fused systems mentioned above. e-bookshelf.de The dual functionality of this compound makes it a particularly attractive starting point for creating diverse nitrogen-containing ring systems. researchgate.net

The amino group can act as a nucleophile to initiate cyclization reactions, while the two bromine atoms offer sites for subsequent modifications through cross-coupling chemistry. This allows for the construction of polycyclic and highly substituted azaheterocycles. The synthesis of multisubstituted aminopyridines can be achieved through various catalytic methods, which can then be used to build more complex structures. mdpi.com The differential reactivity that can often be achieved between two different halide positions (e.g., C3 vs. C6) on a pyridine ring allows for sequential, site-selective reactions, providing a pathway to complex, unsymmetrically substituted pyridine derivatives.

Development of Complex Molecular Architectures and Specialty Chemicals

The utility of this compound extends to its role as a precursor for complex molecules and specialty chemicals. Halogenated pyridines are crucial intermediates in the pharmaceutical, agrochemical, and materials science industries. leapchem.com The bromine atoms on the ring serve as key functional groups for building molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations are routinely performed on bromopyridines. These reactions allow for the introduction of a wide variety of substituents, including aryl, alkyl, alkynyl, and amino groups, at the C3 and C6 positions of the this compound scaffold. This versatility enables the synthesis of intricately designed molecules with specific electronic, steric, and pharmacological properties. The synthesis of a bis-imidazoline from 2,6-dibromopyridine showcases how di-halogenated pyridines can be used to create complex ligands for catalysis or materials science. acs.org

Role as a Versatile Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules. researchgate.net

2-Aminopyridine derivatives are frequently employed in MCRs to synthesize highly substituted pyridines and related heterocycles. mdpi.com The 2-amino group can participate as a key nucleophilic component in these reactions. While specific MCRs involving this compound are not prominently reported, the reactivity of its functional groups makes it an ideal candidate for such transformations.

A notable example using a related compound is the palladium-catalyzed five-component reaction of 2,6-dibromopyridine, tert-butyl isocyanide, and ethylenediamine (B42938) to produce 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)pyridine in excellent yield. acs.org This reaction demonstrates the capacity of a dibromopyridine to act as a central scaffold in a complex MCR, forming multiple new bonds and two new heterocyclic rings in a single pot. This suggests a strong potential for this compound to be used in similar MCRs to generate novel and structurally diverse compounds.

Table 2: Multi-Component Reaction Example with a Dibromopyridine

| Substrate | Components | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|---|

| 2,6-Dibromopyridine | tert-Butyl isocyanide, Ethylenediamine | PdCl₂, dppp, Cs₂CO₃ | 2,6-Bis(4,5-dihydro-1H-imidazol-2-yl)pyridine | 5-component reaction, 94% yield, formation of two imidazoline (B1206853) rings | acs.org |

Research in Medicinal Chemistry and Biological Sciences Scaffold Based Investigations

2-Amino-3,6-dibromopyridine as a Core Structural Scaffold for Bioactive Compounds

The 2-aminopyridine (B139424) moiety is a recognized "privileged" scaffold in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. rsc.orgresearchgate.net This makes this compound an excellent starting point for the synthesis of new drugs. researchgate.netgoogle.com The bromine atoms at the 3 and 6 positions provide reactive handles for chemists to introduce a wide array of functional groups through cross-coupling reactions, such as the Suzuki or Stille reactions. acs.orgresearchgate.net This versatility allows for the creation of large libraries of diverse compounds for biological screening.

For instance, the 2-aminopyridine core is a key feature in inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. ccspublishing.org.cnexlibrisgroup.comnih.gov The ability to modify the scaffold at multiple positions allows for the fine-tuning of the molecule's properties to achieve high potency and selectivity for the target kinase. ccspublishing.org.cnexlibrisgroup.com Furthermore, derivatives of 2-aminopyridine have been investigated for their potential as inhibitors of nitric oxide synthases, enzymes involved in a range of physiological and pathological processes. nih.govgoogle.comcerradopub.com.br The core scaffold can also be found in compounds designed to combat bacterial infections and in agents targeting neurodegenerative diseases. google.comnih.gov

Design and Synthesis of Ligands for Specific Biological Targets (e.g., Kinase Inhibitors, Nitric Oxide Synthase Inhibitors)

The strategic design and synthesis of ligands based on the this compound scaffold have led to the discovery of potent inhibitors for specific biological targets, notably kinases and nitric oxide synthases.

Kinase Inhibitors:

The 2-aminopyridine framework is a common feature in many kinase inhibitors. ccspublishing.org.cnexlibrisgroup.comnih.gov The nitrogen atom of the pyridine (B92270) ring and the amino group can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a key interaction for potent inhibition. ccspublishing.org.cn The bromine atoms on the this compound scaffold provide convenient points for diversification. For example, in the development of Janus kinase (JAK) inhibitors, the 2-aminopyridine core was identified as a key pharmacophore. ccspublishing.org.cnexlibrisgroup.com Through Suzuki coupling reactions at the bromine positions, various aryl and heteroaryl groups can be introduced to explore the surrounding binding pocket and enhance selectivity for a specific JAK isoform. acs.org One study reported the development of a potent and selective JAK2 inhibitor with an IC50 of 9 nmol/L, demonstrating significant antiproliferative activity in cell-based assays. ccspublishing.org.cnexlibrisgroup.com Similarly, derivatives of 2-aminopyridine have been synthesized and evaluated as inhibitors for other kinases like c-Met and CDK8, which are implicated in various cancers. nih.govnih.govtandfonline.com

Nitric Oxide Synthase (NOS) Inhibitors:

The 2-aminopyridine scaffold has also been successfully employed in the design of inhibitors for nitric oxide synthases (NOS), particularly the neuronal isoform (nNOS). nih.govgoogle.com Overproduction of nitric oxide by nNOS is linked to neurodegenerative diseases. nih.gov Researchers have designed 2-aminopyridine derivatives that show high potency and selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms. nih.gov The design strategy often involves linking the 2-aminopyridine core to another aromatic ring system, with substituents on the pyridine ring influencing potency and selectivity. nih.gov X-ray co-crystal structures have revealed that the 2-aminopyridine moiety forms key interactions with glutamate (B1630785) residues in the active site of nNOS. nih.gov One particularly potent inhibitor demonstrated a Ki of 19 nM for human nNOS with over 1000-fold selectivity against human eNOS. nih.gov

Structure-Activity Relationship (SAR) Studies through Strategic Derivatization of the 2-Aminopyridine Framework

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The 2-aminopyridine scaffold, particularly halogenated derivatives like this compound, is an excellent platform for systematic SAR investigations. acs.orgexlibrisgroup.com

By strategically modifying the 2-aminopyridine core and observing the resulting changes in potency and selectivity, chemists can build a comprehensive understanding of the pharmacophore. For instance, in the development of JAK2 inhibitors, SAR studies revealed that the 2-aminopyridine scaffold forms critical hydrogen bonds with the hinge residues of the enzyme. ccspublishing.org.cn Modifications at other positions of the pyridine ring allowed for the exploration of different pockets within the ATP-binding site, leading to improved selectivity. ccspublishing.org.cnexlibrisgroup.com

Similarly, in the context of ALK2 inhibitors for the treatment of fibrodysplasia ossificans progressiva (FOP), a detailed SAR study of 3,5-diaryl-2-aminopyridine derivatives was conducted. acs.org This study provided valuable insights into the features required for potent and selective inhibition of ALK2 over related BMP and TGF-β receptors. acs.org The ability to easily introduce a variety of substituents at the bromine positions of a precursor like this compound is crucial for such detailed SAR exploration.

The following table summarizes key SAR findings for 2-aminopyridine derivatives targeting different enzymes:

| Target Enzyme | Key Structural Feature | Impact of Derivatization |

| JAK2 | 2-aminopyridine scaffold | Forms hydrogen bonds with hinge residues (Glu930, Leu932). ccspublishing.org.cn |

| Substituents on the pyridine ring | Can swing into solvent region to form additional hydrogen bonds, influencing selectivity. ccspublishing.org.cn | |

| ALK2 | 3,5-diaryl-2-aminopyridine | The nature of the aryl groups significantly impacts binding affinity and selectivity. acs.org |

| nNOS | 2-aminopyridine scaffold | Interacts with Glu-592 at the active site. nih.gov |

| Lipophilic group at the 4-position | Improves potency and isoform selectivity. nih.gov |

Exploration in Fragment-Based Drug Discovery using Aminobromopyridine Frameworks

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel drug candidates. nih.govnumberanalytics.comindico.kr This approach involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. numberanalytics.comindico.kr These initial hits are then grown or linked together to create more potent, drug-like molecules. numberanalytics.com

Aminobromopyridine frameworks, including this compound, are well-suited for FBDD. Their relatively small size and the presence of vector-ready handles (the bromine atoms) make them ideal starting points for fragment elaboration. A fragment hit containing the aminobromopyridine core can be readily modified through established chemical reactions, such as Suzuki or Buchwald-Hartwig amination, to explore the surrounding chemical space and optimize interactions with the target protein.

Advanced Characterization Techniques for 2 Amino 3,6 Dibromopyridine and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the structural features of 2-Amino-3,6-dibromopyridine. By probing the interaction of the molecule with electromagnetic radiation, detailed information about its constituent atoms and bonds can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For derivatives of this compound, ¹H and ¹³C NMR provide key data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a derivative like 2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol, the aromatic proton signals are typically observed in the range of δ 6.8–7.5 ppm. A characteristic signal for the methylene (B1212753) bridge protons appears around δ 4.2 ppm. The absence of primary amine protons, which would typically appear at δ < 5 ppm, can confirm successful chemical coupling.

The ¹³C NMR spectrum provides complementary information about the carbon framework. Analysis of related compounds, such as asymmetric pyridine-bridged imidazole-pyridine-amino acid ligands, demonstrates the utility of ¹³C NMR in characterizing complex pyridine (B92270) derivatives.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Phenolic & Pyridine Protons | 6.8–7.5 |

| Methylene Bridge Protons | ~4.2 |

Data derived from studies on 2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound and its derivatives, characteristic vibrational bands can be observed. In the case of 2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol, an N-H stretching vibration for the secondary amine is expected around 3300 cm⁻¹, while a broad peak for the phenolic O-H stretch appears near 3400 cm⁻¹. The C-N stretching vibrations for aromatic amines typically appear in the 1382-1266 cm⁻¹ region. core.ac.uk In a related compound, 2-amino-3,5-dibromopyridine (B40352), IR spectroscopy has been used to study its structural and spectroscopic properties. bas.bg

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to support the experimental assignments of vibrational modes. core.ac.ukscienceasia.org These studies can help to distinguish between different vibrational modes, such as the symmetric and asymmetric stretching of the amino group. core.ac.uk

Table 2: Key FT-IR Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch | ~3400 (broad) |

| Secondary Amine N-H | Stretch | ~3300 |

| Aromatic Amine C-N | Stretch | 1266–1382 |

Data compiled from studies on related aminopyridine compounds. core.ac.uk

Raman and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides information about molecular vibrations that are complementary to IR spectroscopy. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto a rough metal surface, allowing for the detection of even single molecules. clinmedjournals.orgarxiv.org

The SERS technique relies on two primary mechanisms: electromagnetic enhancement and chemical enhancement. clinmedjournals.org Electromagnetic enhancement results from the excitation of surface plasmons on the metal substrate, while chemical enhancement involves charge-transfer interactions between the molecule and the surface. clinmedjournals.org

For aromatic amines like this compound, SERS can provide detailed information about their orientation and interaction with the metal surface. nih.gov Studies on similar molecules, such as p-aminothiophenol, have shown that SERS can be used to investigate surface-catalyzed reactions. sioc-journal.cn The analysis of SERS spectra can help to identify the specific functional groups that are interacting with the substrate. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. ijprajournal.com This technique is useful for characterizing the electronic structure of conjugated systems. vscht.cz

For 2-amino-3,5-dibromopyridine, the UV-Vis spectrum shows a broad absorption band at 255 nm. bas.bg The position and intensity of absorption bands can be influenced by factors such as the solvent and the presence of auxochromes, which are substituents that can shift the absorption to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift). vscht.czsci-hub.se

Table 3: UV-Vis Absorption Data for a Substituted Aminopyridine

| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| 2-Amino-3,5-dibromopyridine | 255 | 10160 |

Data obtained from a study on 2-amino-3,5-dibromopyridine. bas.bg

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Precise Structural Elucidation

Single crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's crystal and molecular structure. mdpi.com This technique has been used to study the structures of various substituted aminopyridines and their complexes. bas.bglookchem.com

For example, the X-ray diffraction investigation of 2-amino-3,5-dibromopyridine revealed that the molecules form dimers in the crystal lattice through N-H···N hydrogen bonding. bas.bg The crystal structure of 3-ammonio-2,6-dibromopyridine bromide hemihydrate has also been determined by single-crystal X-ray diffraction, showing that the 3-amino-2,6-dibromopyridine (B189410) molecule is protonated. researchgate.net These studies provide valuable information on intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of molecules in the solid state.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol |

| 2-amino-3,5-dibromopyridine |

| 3-ammonio-2,6-dibromopyridine bromide hemihydrate |

| p-aminothiophenol |

| 2-amino-5-chloropyridine |

| 2-amino-6-chloropyridine |

| 3,5-dibromopyridine (B18299) |

| Benzamide |

| Imidazole (B134444) |

| Pyridine |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of bulk materials. It provides information on the crystal structure, phase identity, and purity of a solid sample. The technique works by irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline solid.

For pyridine derivatives, PXRD is instrumental in identifying different crystalline forms (polymorphs), which can have distinct physical properties. While specific PXRD data for this compound is not widely published, analysis of its close isomer, 2-Amino-3,5-dibromopyridine, provides a clear example of the technique's application. A single-crystal X-ray diffraction study of 2-Amino-3,5-dibromopyridine revealed that it crystallizes in a unit cell containing four molecules that form dimers through N-H···N hydrogen bonding. niscpr.res.inbas.bglookchem.com PXRD patterns can be calculated from such single-crystal data and used as a reference to analyze bulk powder samples, confirming phase identity and assessing purity against potential amorphous content or other crystalline impurities. rsc.org The analysis of various aminopyridine salts and co-crystals by PXRD confirms its utility in studying crystal packing and hydrogen-bonding networks, which are crucial for understanding the material's properties. researchgate.net

The general procedure involves scanning the sample over a 2θ range, typically from 4° to 70°, using a diffractometer with a specific X-ray source, such as Cu Kα radiation. unesp.br The resulting diffractogram's peak positions and relative intensities are characteristic of the compound's crystal lattice.

Table 1: Representative PXRD Analysis Parameters for Aminopyridine Compounds

| Parameter | Value/Description | Reference |

| Instrument | Siemens D5000 Diffractometer or similar | unesp.br |

| Radiation | Cu Kα (λ = 1.5406 Å) | unesp.br |

| Scan Range (2θ) | 4° - 70° | unesp.br |

| Step Size | 0.05° | unesp.br |

| Application | Phase identification, polymorphism screening, crystallinity assessment | researchgate.net |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of ionized molecules.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. This is critical for confirming the identity of newly synthesized compounds like this compound and its derivatives. The theoretical monoisotopic mass of this compound (C₅H₄Br₂N₂) is calculated to be 249.87412 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), would be expected to yield a measured mass that corresponds to this theoretical value within a very low margin of error (typically <5 ppm).

Studies on related brominated pyridine derivatives frequently employ HRMS for structural confirmation. mdpi.com For instance, in the characterization of new pyridine-bridged ligands derived from 2,6-dibromopyridine (B144722), HRMS was used to confirm the elemental composition of the products. tandfonline.com The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M, M+2, and M+4 peak pattern for dibrominated compounds, which is readily observable in the mass spectrum and serves as a key identifier. msu.edu

Table 2: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₄Br₂N₂ |

| Theoretical Monoisotopic Mass | 249.87412 Da |

| Theoretical [M+H]⁺ Ion | 250.88190 Da |

| Key Isotopic Peaks (Relative Abundance) | M (100%), M+2 (198%), M+4 (98%) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of MS. sielc.com It is a cornerstone technique for analyzing aminopyridines, which are often present as impurities in pharmaceutical products. researchgate.net LC-MS can be used to detect and quantify trace levels of this compound.

A typical method involves reversed-phase chromatography on a C18 column. silae.itsielc.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) acetate (B1210297) or formic acid to ensure good peak shape and ionization efficiency. silae.itlibretexts.org Detection is commonly performed using a single quadrupole or a tandem mass spectrometer (MS/MS) in modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. silae.itsielc.com For 2-aminopyridine (B139424), the transition of the parent ion at m/z 94 to a fragment ion at m/z 67 is often monitored. sielc.com A similar approach would be applicable to its dibrominated analog.

Table 3: Typical LC-MS Method for Aminopyridine Analysis

| Parameter | Description | Reference |

| Chromatography | ||

| Column | LiChrospher RP-18 (100 x 4.6 mm, 5 µm) or similar | silae.itsielc.com |

| Mobile Phase A | Acetonitrile | silae.it |

| Mobile Phase B | 0.01M Ammonium Acetate Buffer | silae.it |

| Elution | Gradient | silae.it |

| Mass Spectrometry | ||

| Ionization | Electrospray Ionization (ESI), Positive Mode | fishersci.com |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines separation by gas chromatography with detection by mass spectrometry. For polar compounds with active hydrogen atoms, such as the amino group in this compound, direct analysis can be challenging due to poor peak shape and potential thermal degradation. bldpharm.com Therefore, chemical derivatization is often required to increase volatility and thermal stability. helixchrom.comderpharmachemica.com

Silylation is a common derivatization technique where active hydrogens are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. bldpharm.com For example, reacting the analyte with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) makes it suitable for GC analysis. bldpharm.com Another approach is acylation. helixchrom.com Commercial suppliers of 3-amino-2,6-dibromopyridine and its isomer 2-amino-3,5-dibromopyridine often use GC to assess purity, suggesting that either direct analysis under specific conditions or a standardized derivatization protocol is employed. mdpi.com GC-MS analysis of reaction products from 2,6-dibromopyridine has been successfully used to monitor conversions and identify products and starting materials.

Table 4: Derivatization Strategies for GC-MS Analysis of Amines

| Derivatization Type | Reagent | Resulting Derivative | Key Advantage | Reference |

| Silylation | BSTFA or MTBSTFA | TMS or TBDMS ether/amine | Increased volatility and thermal stability | bldpharm.com |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Fluoroacyl derivative | Enhances detectivity (especially with ECD or NCI-MS) | helixchrom.com |

Advanced Chromatographic Techniques (e.g., HPLC, UPLC, TLC)

Advanced chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the analysis of non-volatile or thermally sensitive compounds like aminopyridines. The separation of pyridine isomers can be challenging but is achievable using various HPLC modes, including reversed-phase, HILIC, or specialized hydrogen-bonding columns. researchgate.netlibretexts.org For routine purity analysis, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water, often with additives like formic acid or a buffer, is common. UPLC offers faster analysis times and higher resolution compared to conventional HPLC due to the use of smaller particle size columns (<2 µm).

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring reaction progress and preliminary purity checks. sielc.com Separation is achieved on a stationary phase, typically silica (B1680970) gel, with a suitable mobile phase. For aminopyridine derivatives, a common mobile phase system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. niscpr.res.in The ratio is adjusted to achieve optimal separation, with Rƒ (retention factor) values indicating the compound's polarity. For example, in a 40% ethyl acetate/hexane system, various imidazopyridine derivatives show Rƒ values in the range of 0.4 to 0.6. niscpr.res.in

Table 5: Representative Chromatographic Conditions for Aminopyridine Derivatives

| Technique | Stationary Phase | Mobile Phase System | Application | Reference |

| HPLC/UPLC | C18 or SHARC 1 | Acetonitrile / Buffered Water (e.g., Ammonium Formate) | Purity analysis, Isomer separation, Quantification | libretexts.org |

| TLC | Silica Gel GF₂₅₄ | Ethyl Acetate / Hexane (e.g., 1:1 or 3:7 v/v) | Reaction monitoring, Purity check | |

| TLC | Silica Gel | Benzene / Chloroform (1:1 v/v) | Separation of Schiff bases of 2-aminopyridine | sielc.com |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and interpreting the spectroscopic data of molecules like 2-Amino-3,6-dibromopyridine. These methods provide insights into electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) Calculations and Basis Set Selection (e.g., B3LYP with 6-311++G(d,p))

Density Functional Theory (DFT) has become a standard and powerful tool for computational studies of organic molecules due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used methods for calculating the electronic structure of organic compounds.

For a molecule containing bromine and nitrogen atoms, a robust basis set is essential to accurately describe the electronic environment, including core and valence electrons as well as polarization and diffuse functions. The 6-311++G(d,p) basis set is a common choice for this purpose:

6-311G : A triple-zeta valence basis set, providing a more flexible and accurate description of valence electrons compared to smaller basis sets.

++ : Indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are critical for accurately describing anions, weak interactions, and the behavior of electrons far from the nucleus.

(d,p) : Represents polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding by accounting for the non-spherical nature of electron distribution in molecules.

When applied to substituted pyridines, the B3LYP/6-311++G(d,p) level of theory has proven effective in predicting geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental data.

Ab Initio and Semi-Empirical Methods

While DFT is prevalent, other computational methods also serve important roles.

Ab Initio Methods : These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data for parameterization. While often more computationally intensive than DFT, they can offer higher accuracy for certain properties. For instance, HF is a foundational method that often serves as a starting point for more advanced calculations.

Semi-Empirical Methods : Methods like AM1 and PM3 are less computationally demanding and are suitable for very large molecules. They use parameters derived from experimental data to simplify calculations. However, they are generally less accurate than DFT or ab initio methods and are typically used for preliminary or qualitative assessments.

Molecular Geometry Optimization and Vibrational Analysis

A crucial step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are zero.

Following optimization, vibrational analysis is performed by calculating the second derivatives of the energy with respect to atomic coordinates. This analysis confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational frequencies that correspond to infrared (IR) and Raman spectra.

Correlation of Experimental and Theoretical Vibrational Frequencies (Potential Energy Distribution)

Theoretical vibrational frequencies are often systematically higher than experimental frequencies due to the harmonic approximation used in the calculations and the neglect of electron correlation effects. To improve the agreement, a scaling factor is typically applied.

A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis. PED describes the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows researchers to confidently assign specific peaks in the experimental IR and Raman spectra to particular molecular motions. For a substituted pyridine (B92270), this would involve identifying C-H, N-H, C-N, C-C, and C-Br stretching and bending modes.

Electronic Property Prediction

Computational methods are invaluable for predicting the electronic properties that govern a molecule's reactivity and optical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are critical for understanding chemical reactivity and electronic transitions.

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. Analysis of the HOMO-LUMO gap for this compound would provide significant insight into its electronic behavior and potential applications in materials science.

Molecular Electrostatic Potential (MEP) Mapping